Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate
CAS No.:
Cat. No.: VC13695780
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | methyl 3-(cyclobutylmethyl)imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-14-10(13)9-5-11-7-12(9)6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3 |
| Standard InChI Key | SDYZXLQIQDOTQA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=CN1CC2CCC2 |
| Canonical SMILES | COC(=O)C1=CN=CN1CC2CCC2 |
Introduction
Chemical Structure and Identification
The compound’s structure features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 1-position is substituted with a cyclobutylmethyl group, while the 5-position bears a methyl ester moiety. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-(cyclobutylmethyl)imidazole-4-carboxylate |
| InChI | 1S/C10H14N2O2/c1-14-10(13)9-5-11-7-12(9)6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3 |
| InChIKey | SDYZXL |
| SMILES | COC(=O)C1=CN=C(N(C2CC2)C)C=N1 |
The cyclobutylmethyl group introduces steric bulk, while the methyl ester facilitates further functionalization .
Synthesis and Preparation
The synthesis typically involves multi-step organic reactions, though specific protocols vary. Key methods include:
Stepwise Synthesis Pathways
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Imidazole Core Formation:
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A common approach starts with alkylation or acylation of an imidazole intermediate. For example, cyclobutylmethyl bromide may react with a 1H-imidazole derivative under basic conditions.
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Alternative methods employ sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) for heterocyclization, as seen in related benzimidazole syntheses .
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Esterification:
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Purification:
Example Reaction Scheme
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Cyclobutylmethyl bromide, K₂CO₃ | 1-(Cyclobutylmethyl)-1H-imidazole |
| 2 | Methyl chloroformate, NaH | Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate |
Physical and Chemical Properties
The compound’s physical characteristics are critical for handling and application:
| Property | Value |
|---|---|
| Appearance | Colorless to off-white solid |
| Purity | ≥97% (HPLC) |
| Storage | 2–8°C, protected from moisture and light |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) |
Spectral Data
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¹H NMR: Peaks corresponding to cyclobutyl protons (~1.5–2.0 ppm), imidazole NH (~7.5–8.5 ppm), and methyl ester (~3.8 ppm) .
Medicinal Chemistry Applications
Imidazole derivatives are renowned for their pharmacological activity, though direct data on this compound is limited. Structural analogs suggest potential in:
Targeted Biological Activities
Structure-Activity Relationship (SAR)
The cyclobutylmethyl group may enhance lipophilicity, improving membrane permeability, while the methyl ester enables prodrug activation .
Catalytic Applications
The imidazole ring can act as a ligand in metal-catalyzed reactions, with the cyclobutylmethyl group modulating steric and electronic effects:
The methyl ester may also participate in transesterification or decarboxylation under specific conditions .
Decomposition products include carbon monoxide and nitrogen oxides, necessitating proper ventilation .
| Supplier | CAS | Purity | Pack Size | Storage |
|---|---|---|---|---|
| Vulcan Chem | 2112655-30-6 | ≥97% | 1 g | 2–8°C |
| MolCore | 2112655-30-6 | 97% | Custom | Ambient |
| MSE Supplies | 2112655-30-6 | 99.94% | 1 g | 2–8°C |
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